4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Description
This compound is a structurally complex spirocyclic molecule featuring a 3-azaspiro[5.5]undeca-2,4-diene core. Its functional groups include a cyano substituent at position 5, a carboxamide at position 1, and a phenylcarbamoylmethylsulfanyl moiety at position 2.
Properties
IUPAC Name |
4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c21-11-14-17(22)25-19(16(18(23)27)20(14)9-5-2-6-10-20)28-12-15(26)24-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-10,12,22H2,(H2,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPESHMJXDDKGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC(=O)NC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Compound: The spiro structure is formed through a cyclization reaction, which involves the formation of a new ring system.
Introduction of Functional Groups: The cyano, anilino, and carboxamide groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure which is significant for its biological interactions. The presence of amino and cyano groups enhances its reactivity and potential as a pharmacological agent.
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. Its unique structural attributes allow it to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism involves inhibition of the Type III secretion system, which is crucial for bacterial virulence .
Anticancer Potential
Research indicates that the compound exhibits cytotoxic effects on several cancer cell lines. The spirocyclic structure may play a role in disrupting cellular processes essential for cancer cell survival. In vitro assays have demonstrated significant inhibition of cell proliferation at micromolar concentrations .
Study 1: Antimicrobial Efficacy
A study conducted at Virginia Commonwealth University focused on the development of screening assays for inhibitors of the Type III secretion system in Staphylococcus aureus. The results indicated that compounds similar to 4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide showed promising inhibitory effects, suggesting potential as therapeutic agents against resistant bacterial strains .
Study 2: Anticancer Activity
In a separate investigation, the compound was tested against various human cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at low concentrations. This suggests that further development could lead to novel anticancer therapies targeting specific pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its application in medicine or biology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues in the provided evidence include triazole derivatives (e.g., etaconazole, propiconazole) and β-lactam antibiotics (e.g., cephalosporin-like structures).
Key Observations:
Triazole Analogues (Etaconazole/Propiconazole): Both contain 1,2,4-triazole rings and dichlorophenyl groups, similar to the phenylcarbamoyl group in the target compound. These moieties enhance antifungal activity via cytochrome P450 inhibition . The spirocyclic core of the target compound may confer improved metabolic stability compared to the dioxolane rings in etaconazole/propiconazole.
β-Lactam Analogues (Cephalosporins): The β-lactam antibiotics in rely on a bicyclic thiazolidine-carboxylic acid framework for binding penicillin-binding proteins. The target compound’s spirocyclic system and cyano group could mimic this rigidity but lack the critical β-lactam ring required for bactericidal activity .
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly address the target compound or its bioactivity.
- Triazole vs. Spirocyclic Systems : While triazoles prioritize membrane permeability (critical for fungicides), spirocyclic systems may enhance selectivity for human enzymes, as seen in kinase inhibitors (e.g., imatinib analogs).
Biological Activity
The compound 4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- An amino group (-NH2)
- A cyano group (-C≡N)
- A phenylcarbamoyl moiety
- A spirocyclic framework
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings align with studies on related compounds where structural modifications enhanced antibacterial potency .
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties. For example, a related spirocyclic compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
Case Study:
In a study conducted on MCF-7 breast cancer cells, the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 20 µM. The mechanism was linked to the activation of caspase pathways, indicating potential for therapeutic applications in oncology .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The presence of the sulfonamide group suggests potential inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Cell Cycle Arrest: Evidence suggests that it may cause G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety of any new pharmaceutical agent. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses, although further studies are needed to establish comprehensive safety data.
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Genotoxicity | Negative in Ames test |
| Carcinogenicity | Not established |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
